(GLN11)-AMYLOID BETA-PROTEIN (1-28)
(GLN11)-AMYLOID BETA-PROTEIN (1-28)
Brand Name:
Vulcanchem
CAS No.:
106686-61-7
VCID:
VC0024714
InChI:
InChI=1S/C145H210N42O45/c1-71(2)49-93(138(225)187-118(74(7)8)142(229)182-97(52-79-29-18-13-19-30-79)132(219)176-95(50-77-25-14-11-15-26-77)129(216)164-76(10)120(207)168-91(41-45-112(198)199)127(214)180-103(60-115(204)205)139(226)185-116(72(3)4)141(228)159-65-110(195)166-105(67-189)140(227)179-101(58-108(151)193)136(223)173-92(144(231)232)32-21-23-47-147)174-123(210)86(31-20-22-46-146)169-125(212)88(38-42-106(149)191)171-133(220)98(54-81-61-154-68-160-81)178-135(222)100(56-83-63-156-70-162-83)183-143(230)117(73(5)6)186-128(215)89(39-43-107(150)192)172-130(217)94(53-80-34-36-84(190)37-35-80)165-109(194)64-158-122(209)104(66-188)184-137(224)102(59-114(202)203)181-134(221)99(55-82-62-155-69-161-82)177-124(211)87(33-24-48-157-145(152)153)170-131(218)96(51-78-27-16-12-17-28-78)175-126(213)90(40-44-111(196)197)167-119(206)75(9)163-121(208)85(148)57-113(200)201/h11-19,25-30,34-37,61-63,68-76,85-105,116-118,188-190H,20-24,31-33,38-60,64-67,146-148H2,1-10H3,(H2,149,191)(H2,150,192)(H2,151,193)(H,154,160)(H,155,161)(H,156,162)(H,158,209)(H,159,228)(H,163,208)(H,164,216)(H,165,194)(H,166,195)(H,167,206)(H,168,207)(H,169,212)(H,170,218)(H,171,220)(H,172,217)(H,173,223)(H,174,210)(H,175,213)(H,176,219)(H,177,211)(H,178,222)(H,179,227)(H,180,214)(H,181,221)(H,182,229)(H,183,230)(H,184,224)(H,185,226)(H,186,215)(H,187,225)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,231,232)(H4,152,153,157)/t75-,76-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,116-,117-,118-/m0/s1
SMILES:
Molecular Formula:
C145H210N42O45
Molecular Weight:
3261.5 g/mol
(GLN11)-AMYLOID BETA-PROTEIN (1-28)
CAS No.: 106686-61-7
Cat. No.: VC0024714
Molecular Formula: C145H210N42O45
Molecular Weight: 3261.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106686-61-7 |
|---|---|
| Molecular Formula | C145H210N42O45 |
| Molecular Weight | 3261.5 g/mol |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
| Standard InChI | InChI=1S/C145H210N42O45/c1-71(2)49-93(138(225)187-118(74(7)8)142(229)182-97(52-79-29-18-13-19-30-79)132(219)176-95(50-77-25-14-11-15-26-77)129(216)164-76(10)120(207)168-91(41-45-112(198)199)127(214)180-103(60-115(204)205)139(226)185-116(72(3)4)141(228)159-65-110(195)166-105(67-189)140(227)179-101(58-108(151)193)136(223)173-92(144(231)232)32-21-23-47-147)174-123(210)86(31-20-22-46-146)169-125(212)88(38-42-106(149)191)171-133(220)98(54-81-61-154-68-160-81)178-135(222)100(56-83-63-156-70-162-83)183-143(230)117(73(5)6)186-128(215)89(39-43-107(150)192)172-130(217)94(53-80-34-36-84(190)37-35-80)165-109(194)64-158-122(209)104(66-188)184-137(224)102(59-114(202)203)181-134(221)99(55-82-62-155-69-161-82)177-124(211)87(33-24-48-157-145(152)153)170-131(218)96(51-78-27-16-12-17-28-78)175-126(213)90(40-44-111(196)197)167-119(206)75(9)163-121(208)85(148)57-113(200)201/h11-19,25-30,34-37,61-63,68-76,85-105,116-118,188-190H,20-24,31-33,38-60,64-67,146-148H2,1-10H3,(H2,149,191)(H2,150,192)(H2,151,193)(H,154,160)(H,155,161)(H,156,162)(H,158,209)(H,159,228)(H,163,208)(H,164,216)(H,165,194)(H,166,195)(H,167,206)(H,168,207)(H,169,212)(H,170,218)(H,171,220)(H,172,217)(H,173,223)(H,174,210)(H,175,213)(H,176,219)(H,177,211)(H,178,222)(H,179,227)(H,180,214)(H,181,221)(H,182,229)(H,183,230)(H,184,224)(H,185,226)(H,186,215)(H,187,225)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,231,232)(H4,152,153,157)/t75-,76-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,116-,117-,118-/m0/s1 |
| Standard InChI Key | CQJMFDFYTRVBLP-QPKHPQBTSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator